![molecular formula C25H25N3O5 B14263128 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde CAS No. 137015-69-1](/img/structure/B14263128.png)
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzaldehyde group, a nitrophenyl diazenyl group, and a phenoxyhexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a phenol derivative to produce the azo compound. This intermediate is further reacted with a hexyl chain and subsequently with benzaldehyde under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzoic acid.
Reduction: 4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its azo group.
Wirkmechanismus
The mechanism of action of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(6-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
CAS-Nummer |
137015-69-1 |
|---|---|
Molekularformel |
C25H25N3O5 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
4-[6-[4-[(4-nitrophenyl)diazenyl]phenoxy]hexoxy]benzaldehyde |
InChI |
InChI=1S/C25H25N3O5/c29-19-20-5-13-24(14-6-20)32-17-3-1-2-4-18-33-25-15-9-22(10-16-25)27-26-21-7-11-23(12-8-21)28(30)31/h5-16,19H,1-4,17-18H2 |
InChI-Schlüssel |
MIKKLUBALIQGSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



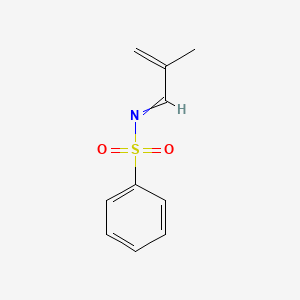
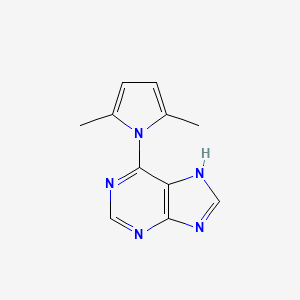


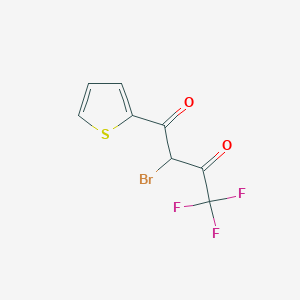
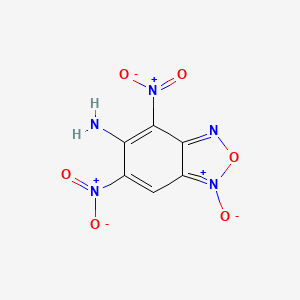
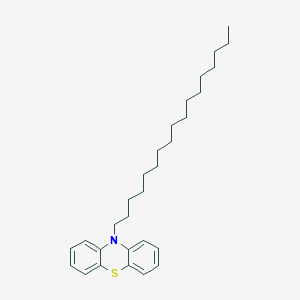
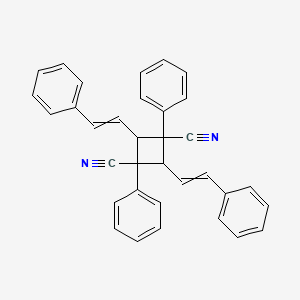

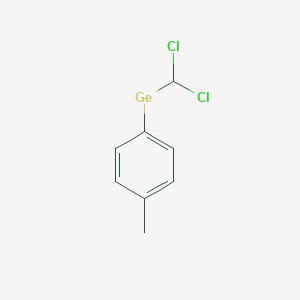
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)


